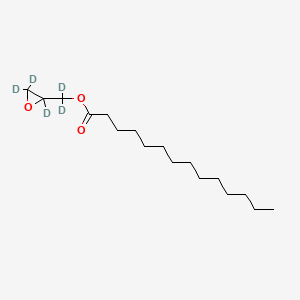
Glycidyl Myristate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl Myristate-d5 is a stable isotope-labeled compound with the molecular formula C17H27D5O3 and a molecular weight of 289.46 g/mol . It is a deuterated form of Glycidyl Myristate, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Glycidyl Myristate-d5 is generally achieved through chemical synthesis methods. One common approach involves the reaction of synthetic dioxane (epoxide) with Myristate-d5 to produce this compound . The specific synthetic steps may vary depending on the preparation conditions, but typically involve controlled reaction environments to ensure the purity and stability of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually stored at low temperatures (-20°C) to preserve its stability during transportation and storage .
Análisis De Reacciones Químicas
Types of Reactions
Glycidyl Myristate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted glycidyl esters.
Aplicaciones Científicas De Investigación
Glycidyl Myristate-d5 has a wide range of applications in scientific research, including:
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of Glycidyl Myristate-d5 involves its interaction with specific molecular targets and pathways. As an inhibitor of monoacylglycerol lipase, it interferes with the enzyme’s activity, affecting the breakdown of monoacylglycerols. This inhibition can modulate various physiological processes, including lipid metabolism and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Glycidyl Myristate: The non-deuterated form of Glycidyl Myristate-d5, with similar chemical properties but different isotopic composition.
Glycidyl Stearate: Another glycidyl ester with a longer carbon chain, used in similar applications.
Glycidyl Palmitate: A glycidyl ester with a different fatty acid component, also used in research and industrial applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracing in biochemical pathways compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C17H32O3 |
|---|---|
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3/i14D2,15D2,16D |
Clave InChI |
WVRMZLGUSWWTOZ-SUTULTBBSA-N |
SMILES isomérico |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCC)[2H] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



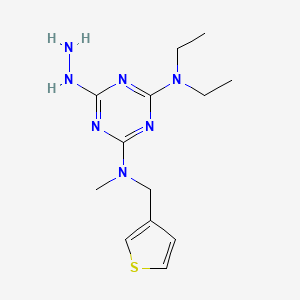
![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
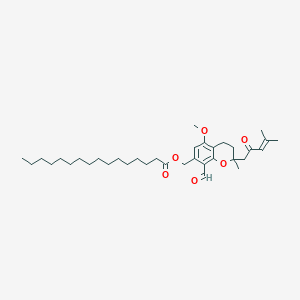
![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)
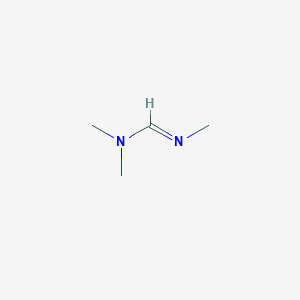
![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
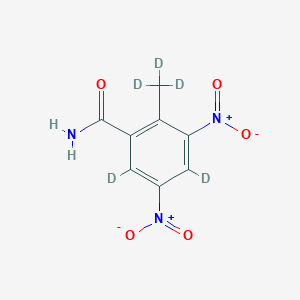
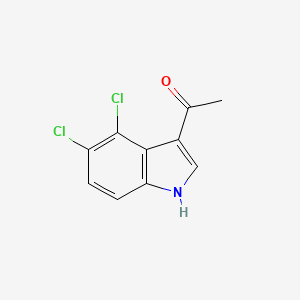
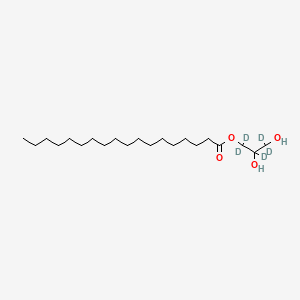
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)

![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
